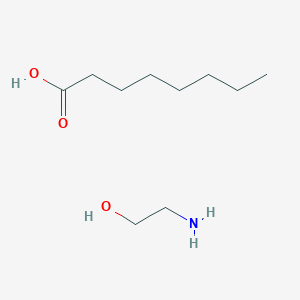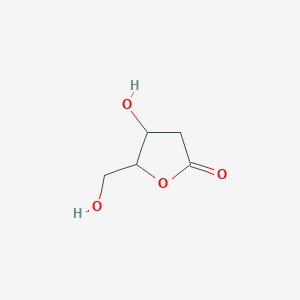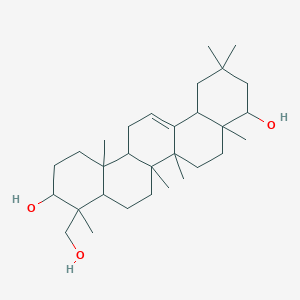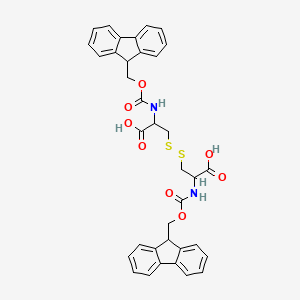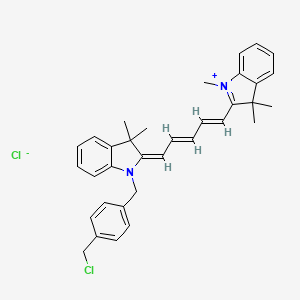
MitoTracker Deep Red FM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MitoTracker Deep Red FM is a fluorescent dye that selectively accumulates in the mitochondrial matrix of live cells. It is a carbocyanine-based, far-red fluorescent probe that is routinely used to chemically mark and visualize mitochondria. This compound is particularly useful in experiments requiring the staining of mitochondria, as it is well-retained in mitochondria after aldehyde fixation and subsequent permeabilization with detergents .
準備方法
MitoTracker Deep Red FM is typically provided in vials containing lyophilized solid, which can be reconstituted as needed. To prepare a 1 mM stock solution, the solid is dissolved in high-quality dimethyl sulfoxide (DMSO). The optimal staining concentration and incubation times can vary by application, but typical results can be obtained by diluting the stock solution directly in growth media to a final concentration of 500 nM and incubating for 30 minutes at 37ºC .
化学反応の分析
MitoTracker Deep Red FM undergoes several types of chemical reactions:
科学的研究の応用
MitoTracker Deep Red FM has a wide range of scientific research applications:
Chemistry: It is used to study mitochondrial function and dynamics in various chemical environments.
作用機序
MitoTracker Deep Red FM passively diffuses across the plasma membrane and accumulates in active mitochondria. It contains a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins. This binding is dependent on the mitochondrial membrane potential, making it a reliable marker for active mitochondria . Additionally, it inhibits mitochondrial oxygen consumption rates and ATP production, which can be used to target and eradicate cancer stem cells .
類似化合物との比較
MitoTracker Deep Red FM is unique in its ability to be well-retained in mitochondria after fixation and permeabilization, making it suitable for experiments requiring subsequent processing. Similar compounds include:
- Amplite IR, APC (Allophycocyanin), TF5WS (Tide Fluor 5WS), Cy5 (Cyanine-5), and iFluor 633 : These compounds are spectrally similar to this compound .
MitoTracker Orange CMTMRos: A derivative of tetramethylrosamine, used for multicolor labeling experiments.
MitoTracker Red CMXRos: A derivative of X-rosamine, also used for multicolor labeling.
This compound stands out due to its robust retention in mitochondria and its effectiveness in various applications, from live-cell imaging to cancer research.
特性
分子式 |
C34H36Cl2N2 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
(2E)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
IRSFLEQGOMAAPU-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


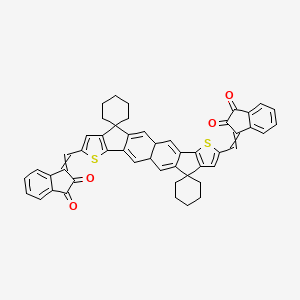
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13386197.png)
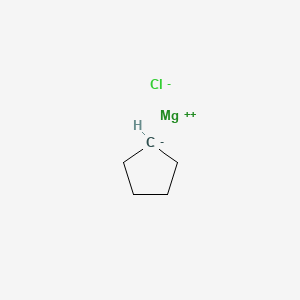
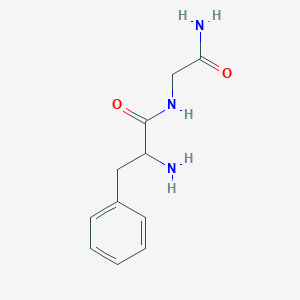
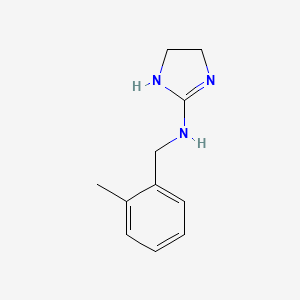
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)
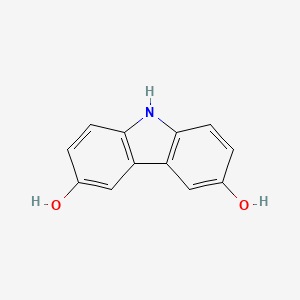
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
